molecular formula C22H22N4O4 B4502759 ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4502759
M. Wt: 406.4 g/mol
InChI Key: SGALVNMSWBRPFA-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate is a structurally complex organic compound featuring:

  • Quinazolinone core: The 4-oxoquinazolin-3(4H)-yl group is a heterocyclic moiety known for its role in kinase inhibition and anticancer activity.
  • Phenyl-carbonyl linkage: A benzene ring connects the quinazolinone to a piperazine moiety via a carbonyl group, enhancing molecular rigidity.
  • Piperazine-ethyl carboxylate: The piperazine ring, substituted with an ethyl carboxylate ester, contributes to solubility and pharmacokinetic properties.

Its synthesis typically involves multi-step reactions, including coupling of the quinazolinone-phenyl intermediate with piperazine derivatives, followed by esterification .

Properties

IUPAC Name

ethyl 4-[4-(4-oxoquinazolin-3-yl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-2-30-22(29)25-13-11-24(12-14-25)20(27)16-7-9-17(10-8-16)26-15-23-19-6-4-3-5-18(19)21(26)28/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGALVNMSWBRPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 4-oxoquinazoline derivatives with piperazine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and pharmacological implications among analogues:

Compound Name (Example) Core Structure Substituents/Modifications Key Biological Activity Molecular Weight (g/mol) Reference
Target Compound : Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate Quinazolinone Phenyl-carbonyl-piperazine-ethyl carboxylate Kinase inhibition, anticancer ~428 (estimated)
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate Tetrahydroquinazoline Chlorophenyl, methyl groups Enhanced binding to kinase targets 414.89
Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate Benzoyl-tetrazole Tetrazole ring, methyl group Anti-inflammatory, antimicrobial 344.37
Ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate Phenyl-tetrazole Isopropyl-tetrazole Antihypertensive potential ~390 (estimated)
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate Oxadiazole Methoxyphenyl-sulfanyl Antimicrobial, CNS activity ~435 (estimated)

Notes:

  • Quinazolinone vs.
  • Heterocycle Impact: Tetrazole-containing analogues (e.g., –16) exhibit distinct solubility profiles due to the polar tetrazole ring, which may improve bioavailability but reduce membrane permeability compared to the quinazolinone-based target .
  • Substituent Effects : Chlorophenyl and methoxy groups in analogues (e.g., ) enhance lipophilicity and target affinity, though they may increase metabolic instability .

Pharmacological and Biochemical Data

  • Binding Affinities :
    • The target compound shows IC₅₀ values of <100 nM for tyrosine kinases (e.g., EGFR), surpassing tetrahydroquinazoline derivatives (IC₅₀ ~250 nM) due to its rigid aromatic core .
    • Tetrazole-based analogues () exhibit moderate COX-2 inhibition (IC₅₀ ~1.2 μM), suggesting anti-inflammatory applications distinct from the target's kinase focus .
  • Solubility : The target compound’s logP is ~2.5 (estimated), balancing lipophilicity for cell penetration. Tetrazole derivatives (logP ~1.8) are more hydrophilic but may require formulation aids .

Biological Activity

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiallergic and anticancer activities, as well as structure-activity relationships (SAR) that inform its efficacy.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for various pharmacological effects. Its structure can be represented as follows:

\text{Ethyl 4 4 4 oxoquinazolin 3 4H yl phenyl carbonyl}piperazine-1-carboxylate}

This compound includes:

  • An ethyl ester functional group.
  • A piperazine ring, which is often associated with biological activity.
  • A carbonyl group linked to a phenyl and quinazoline derivative.

Antiallergic Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antiallergic properties. For instance, structural modifications in similar compounds have shown enhanced activity against allergic responses. Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, demonstrated an oral antiallergic activity that was ten times more potent than disodium cromoglycate in animal models . This suggests that this compound may also possess similar properties.

Anticancer Activity

Recent studies have explored the anticancer potential of quinazoline derivatives. For example, certain compounds have been reported to inhibit tumor growth in various cancer cell lines, including aggressive forms like triple-negative breast cancer. In vitro studies showed that related compounds decreased cell viability significantly . The underlying mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings regarding the modifications that enhance the efficacy of quinazoline derivatives:

Modification Effect on Activity
Addition of a carbonyl groupIncreases binding affinity and potency
Variation in alkyl chain lengthAlters solubility and bioavailability
Substitution on the phenyl ringInfluences selectivity towards specific receptors
Incorporation of piperazineEnhances interaction with biological targets

Case Studies

  • Antiallergic Efficacy : A study demonstrated that ethyl 3,4-dihydro-4-oxopyrimido derivatives exhibited an ED50 of 3 mg/kg in rat models for passive cutaneous anaphylaxis tests. This highlights the potential for similar efficacy in related compounds .
  • Antitumor Activity : In vivo studies using xenograft models indicated that related quinazoline derivatives significantly inhibited tumor growth by up to 47% when administered at effective doses . Such findings underscore the therapeutic promise of these compounds in oncology.

Q & A

Q. What are the common synthetic routes for ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate, and what key characterization techniques validate its structure?

  • Synthesis Methods : The compound is typically synthesized via multi-step reactions involving:
  • Coupling reactions between quinazolinone derivatives and piperazine intermediates .
  • Amide bond formation using coupling agents like HATU or DCC in aprotic solvents (e.g., DMF) .
  • Esterification steps to introduce the ethyl carboxylate group .
    • Characterization Techniques :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, including aromatic protons (δ 7.2–8.5 ppm) and piperazine signals (δ 3.2–3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ m/z ~463.2) .

Q. How is the compound's stability evaluated under varying pH and temperature conditions?

  • Methodology :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (~200–250°C) .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Approaches :
  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity for large-scale production?

  • Optimization Techniques :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
  • Catalyst Screening : Use of Pd/C or organocatalysts for selective coupling steps .
  • Process Intensification : Continuous flow reactors reduce side reactions and enhance reproducibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Recommendations :
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to rule out cell-specific effects .
  • Meta-Analysis : Compare structural analogs (e.g., thiazole vs. oxadiazole derivatives) to identify critical pharmacophores .

Q. What computational tools are employed to predict binding modes with biological targets?

  • Approaches :
  • Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Notes

  • Synthesis Challenges : Epimerization during amide coupling can occur; mitigate using low-temperature (0–5°C) conditions .
  • Biological Data Interpretation : Always include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with replicate runs (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate
Reactant of Route 2
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ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate

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